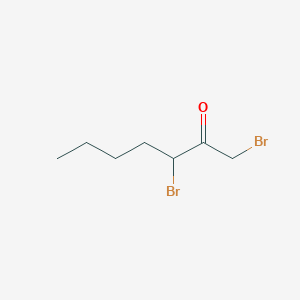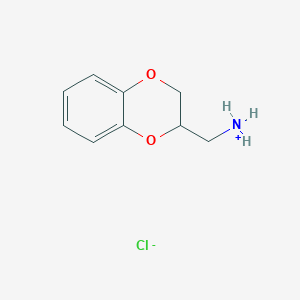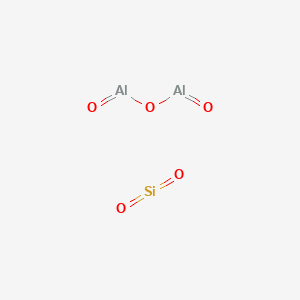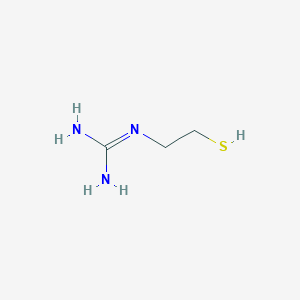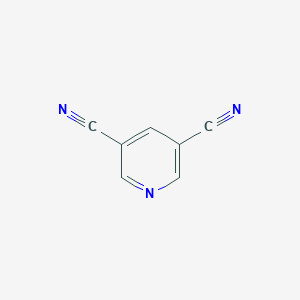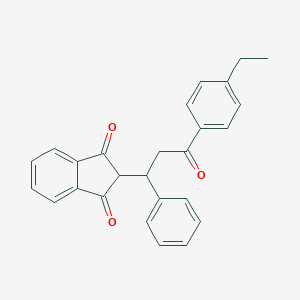
Bephedon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bephedon is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a synthetic compound that has been synthesized using various methods. The synthesis of Bephedon has been a topic of interest for many researchers due to its complex chemical structure.
Wirkmechanismus
The mechanism of action of Bephedon is not fully understood. However, it has been suggested that Bephedon may act as a monoamine oxidase inhibitor, which results in an increase in the levels of monoamines such as dopamine, serotonin, and norepinephrine in the brain. Bephedon has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which results in the upregulation of antioxidant enzymes.
Biochemische Und Physiologische Effekte
Bephedon has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. Bephedon has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
Bephedon has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. Bephedon is also stable and can be stored for long periods without degradation. However, Bephedon has limitations for lab experiments. It is a complex compound that requires specialized equipment and expertise for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions related to Bephedon. It can be studied further for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Bephedon can also be studied for its potential application in the treatment of cancer. Further research can be conducted to understand the mechanism of action of Bephedon and its effects on various biochemical and physiological processes.
Synthesemethoden
The synthesis of Bephedon has been achieved using various methods. One of the most common methods is the reaction of 3,4-methylenedioxyphenylacetone with methylamine. This reaction results in the formation of N-methyl-1-(3,4-methylenedioxyphenyl)-2-propanamine, which is further reduced to Bephedon. Another method involves the reaction of 3,4-methylenedioxyphenylacetone with ammonia to produce N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-propanamine, which is then reduced to Bephedon.
Wissenschaftliche Forschungsanwendungen
Bephedon has potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor properties. Bephedon has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
1174-99-8 |
|---|---|
Produktname |
Bephedon |
Molekularformel |
C26H22O3 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
2-[3-(4-ethylphenyl)-3-oxo-1-phenylpropyl]indene-1,3-dione |
InChI |
InChI=1S/C26H22O3/c1-2-17-12-14-19(15-13-17)23(27)16-22(18-8-4-3-5-9-18)24-25(28)20-10-6-7-11-21(20)26(24)29/h3-15,22,24H,2,16H2,1H3 |
InChI-Schlüssel |
YGSVUTGXJUUZEP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)CC(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Synonyme |
efedon bephedon |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



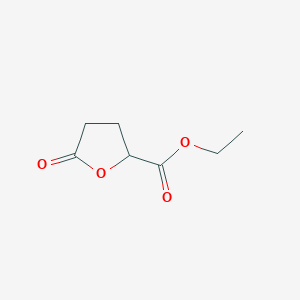
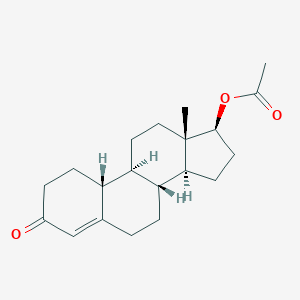


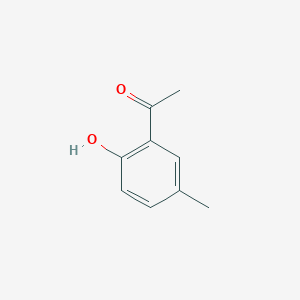
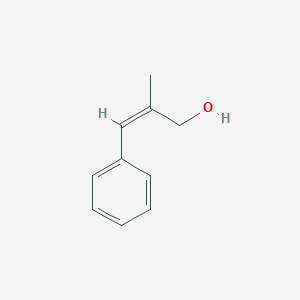

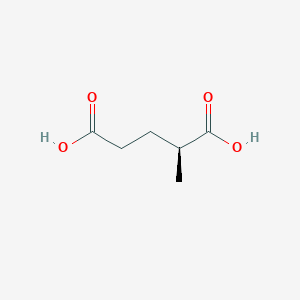
![(2S,3S,5S,8R,9S,10S,13R,14S,17R)-2,3-Dibromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B74892.png)
